5-(Butan-2-yl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
5-(Butan-2-yl)-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a butan-2-yl group attached to the thiazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butan-2-yl)-1,3-thiazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate thioamides with α-haloketones under acidic or basic conditions. The reaction typically proceeds as follows:
Starting Materials: Thioamide and α-haloketone.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or an acid like hydrochloric acid.
Cyclization: The thioamide reacts with the α-haloketone to form the thiazole ring.
Carboxylation: The resulting thiazole intermediate is then carboxylated to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(Butan-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-(Butan-2-yl)-1,3-thiazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-(Butan-2-yl)-1,3-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-(Butan-2-yl)-1,3-thiazole-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
5-(Butan-2-yl)-1,3-oxazole-4-carboxylic acid: Contains an oxygen atom instead of sulfur in the ring.
5-(Butan-2-yl)-1,3-thiazole-4-sulfonic acid: Features a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
5-(Butan-2-yl)-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the butan-2-yl group can also affect its solubility and stability.
Biological Activity
5-(Butan-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound characterized by a thiazole ring and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C8H11N1O2S, with a molecular weight of approximately 201.24 g/mol. The presence of the butan-2-yl substituent at the 5-position of the thiazole ring contributes to its unique chemical properties and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound has been tested against Gram-positive and Gram-negative bacteria, showing notable effectiveness.
Efficacy Against Bacteria
In vitro studies have demonstrated that this compound displays potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values recorded for these bacteria are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Methicillin-resistant S. aureus (MRSA) | 32 |
These results indicate that the compound may serve as a promising candidate for developing new antibacterial agents, particularly in an era of increasing antibiotic resistance.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its effects on different cancer cell lines. Notably, the compound has shown selective cytotoxicity against colorectal cancer cells (Caco-2) while exhibiting lower activity against lung cancer cells (A549).
Case Studies
A study employing an MTT assay revealed that treatment with 100 µM of the compound resulted in a significant reduction in cell viability for Caco-2 cells by approximately 39.8% compared to untreated controls (p < 0.001). In contrast, A549 cells showed no significant decrease in viability under similar conditions.
Cell Line | Viability (%) | p-value |
---|---|---|
Caco-2 | 60.2 | <0.001 |
A549 | 100 | N/A |
This selective activity suggests that the compound may interact with specific molecular targets unique to colorectal cancer cells, warranting further investigation into its mechanism of action.
The exact mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cell proliferation and survival pathways.
Properties
Molecular Formula |
C8H11NO2S |
---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
5-butan-2-yl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11NO2S/c1-3-5(2)7-6(8(10)11)9-4-12-7/h4-5H,3H2,1-2H3,(H,10,11) |
InChI Key |
XNSHFNSZBXTINO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(N=CS1)C(=O)O |
Origin of Product |
United States |
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